

Unraveling IDH1/IDH2 Mutation Pathways with Small Molecule Inhibitors

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Compound of Interest

Compound Name: *Fepradinol, (S)-*

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Note on (S)-Fepradinol: Initial literature searches did not yield specific information regarding "(S)-Fepradinol" as an inhibitor for studying IDH1/IDH2 mutation pathways. Therefore, this document will focus on well-characterized, potent, and selective inhibitors of mutant IDH1 and IDH2, such as the dual inhibitor HMPL-306 (Ranositidenib) and the selective inhibitors Ivosidenib (AG-120) for IDH1 and Enasidenib (AG-221) for IDH2, to provide comprehensive application notes and protocols for researchers in this field.

Application Notes

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.^[1] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[2][3]}

The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.^{[1][4]} Small molecule inhibitors that selectively target these mutant IDH enzymes have emerged as crucial tools for studying the underlying biology of these cancers and as promising therapeutic agents.

HMPL-306 (Ranositidenib) is a potent and selective dual inhibitor of both mutant IDH1 and IDH2.^{[1][4][5]} It offers a unique advantage for studying cancers that may harbor either mutation

or for investigating the common downstream pathways. Ivosidenib (AG-120) and Enasidenib (AG-221) are highly selective inhibitors of mutant IDH1 and IDH2, respectively, allowing for the specific interrogation of each isoform's role in cancer pathogenesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

These inhibitors can be utilized in a variety of research applications, including:

- Investigating the downstream effects of mutant IDH1/2 inhibition on cellular signaling and metabolism.
- Studying the role of 2-HG in epigenetic regulation and cellular differentiation.
- Evaluating the anti-proliferative and pro-differentiative effects of mutant IDH1/2 inhibition in cancer cell lines and patient-derived samples.
- Assessing the potential for combination therapies with other anti-cancer agents.

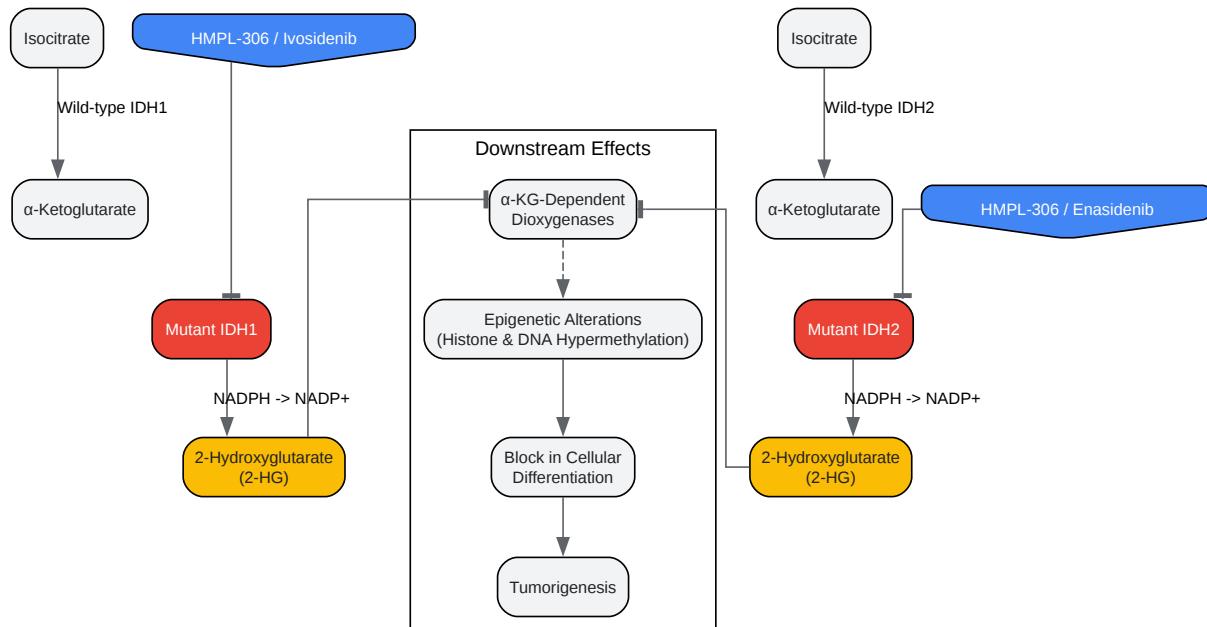
Quantitative Data Summary

The following table summarizes key quantitative data for HMPL-306, Ivosidenib, and Enasidenib.

Inhibitor	Target	Cell Line	Mutation	IC50 (nM)	Effect	Reference
HMPL-306 (Ranodoside ib)	Mutant IDH1/2	U87MG	IDH1-R132H	50	2-HG Inhibition	[5]
TF1	IDH1-R132H	31	2-HG Inhibition	[5]		
HT1080	IDH1-R132C	26	2-HG Inhibition	[5]		
Ivosidenib (AG-120)	Mutant IDH1	HT1080	IDH1-R132C	7.5	2-HG Inhibition	[9]
Enasidenib (AG-221)	Mutant IDH2	IDH2-R140Q	100	2-HG Inhibition	[7][10]	
IDH2-R172K	400	2-HG Inhibition	[7][10]			

Signaling Pathway and Mechanism of Action

Mutant IDH1/2 enzymes play a central role in oncogenesis through the production of 2-HG. The following diagram illustrates the canonical pathway and the mechanism of action of IDH1/2 inhibitors.

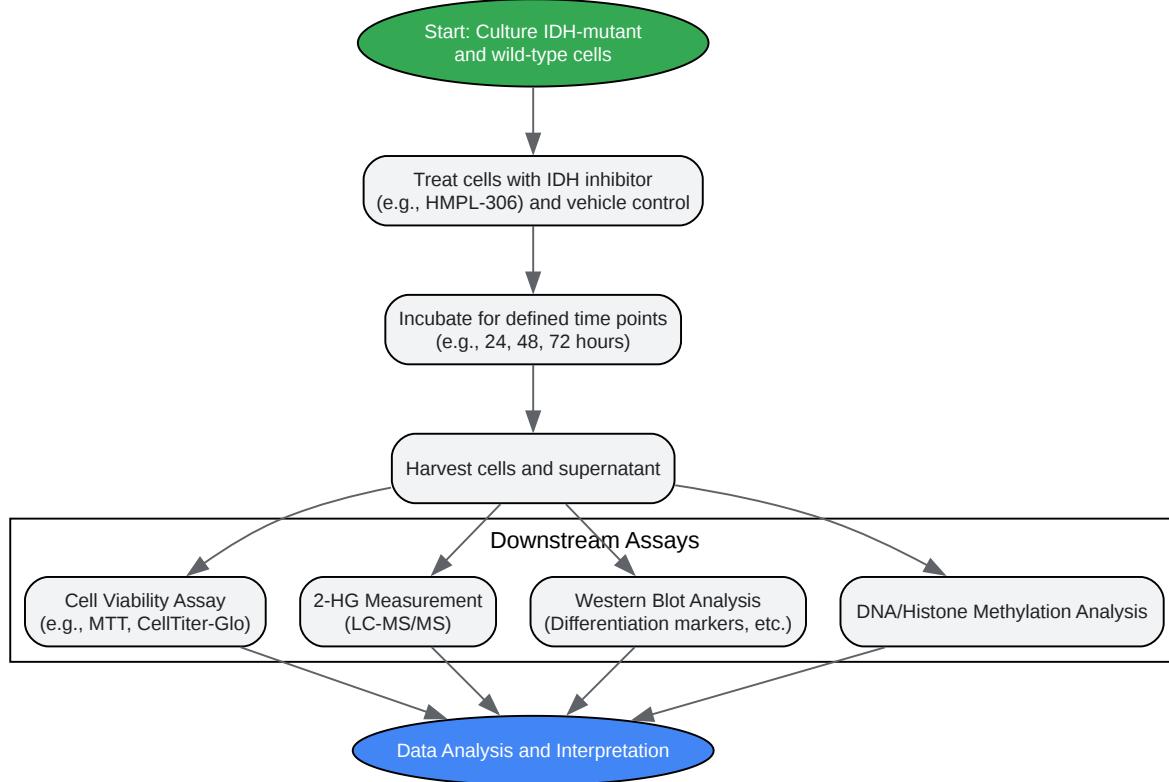


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Caption: The IDH1/2 mutation pathway and inhibitor mechanism.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of an IDH1/2 inhibitor in vitro.



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